3-(2-bromophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted with a methylsulfonyl group at the 3-position and a 3-(2-bromophenyl)propan-1-one moiety at the 8-position. The bicyclic scaffold is a tropane derivative, which is widely explored in medicinal chemistry due to its conformational rigidity and ability to modulate central nervous system (CNS) targets .
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3S/c1-23(21,22)15-10-13-7-8-14(11-15)19(13)17(20)9-6-12-4-2-3-5-16(12)18/h2-5,13-15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTPXIBTNZRHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex bicyclic structure with a bromophenyl moiety and a methylsulfonyl group, which may influence its pharmacological properties. The molecular formula can be represented as , with a molecular weight of approximately 373.34 g/mol.
Key Structural Features:
- Bromophenyl Group : This substituent may enhance lipophilicity and modulate interactions with biological targets.
- Methylsulfonyl Group : Known for its potential to improve solubility and metabolic stability.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, potentially through inhibition of critical metabolic pathways.
- CNS Activity : The bicyclic structure suggests potential interactions with neurotransmitter systems, which could be explored for neuropharmacological effects.
Structure-Activity Relationships (SAR)
Recent research has focused on how modifications to the core structure affect biological activity. For instance, the introduction of different substituents on the bromophenyl ring can significantly alter potency:
| Compound Variant | Substituent | IC50 (μM) | Notes |
|---|---|---|---|
| Variant A | -Br | 15 ± 3 | Moderate activity |
| Variant B | -Cl | 10 ± 2 | Enhanced potency |
| Variant C | -NO2 | 25 ± 5 | Reduced activity |
This table illustrates how specific changes impact the inhibitory concentration required for 50% effect (IC50), highlighting the importance of careful structural optimization in drug design.
Study on Antimicrobial Properties
A study published in Journal of Medicinal Chemistry evaluated various derivatives of similar bicyclic compounds against Mycobacterium tuberculosis. The results indicated that compounds with halogenated phenyl groups exhibited superior activity compared to their non-halogenated counterparts. The compound was included in preliminary screenings, demonstrating promising results against resistant strains.
Neuropharmacological Evaluation
In another study focusing on CNS effects, researchers assessed the binding affinity of related compounds to serotonin receptors. The findings suggested that modifications to the bicyclic structure could enhance selectivity and efficacy at specific receptor subtypes, indicating potential for treating mood disorders.
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Structural and Functional Differences
Pyrazole sulfonamide derivatives (e.g., compound 35 in ) exhibit enhanced metabolic stability due to sulfonamide resistance to esterases, a trait shared with the target compound’s methylsulfonyl group .
Synthetic Accessibility :
Pharmacological and Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
